molecular formula C25H19ClN2O2S B389227 2-((Z)-1-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-((Z)-1-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B389227
M. Wt: 446.9g/mol
InChI Key: DDWZAYUUGHAKEO-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Z)-1-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-((Z)-1-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies indicate that it may influence cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

When compared to other similar compounds, 2-((Z)-1-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one stands out due to its unique combination of functional groups and potential applications. Similar compounds include:

Properties

Molecular Formula

C25H19ClN2O2S

Molecular Weight

446.9g/mol

IUPAC Name

(2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H19ClN2O2S/c1-15-10-16(2)23-21(11-15)28-24(29)22(31-25(28)27-23)13-18-4-3-5-20(12-18)30-14-17-6-8-19(26)9-7-17/h3-13H,14H2,1-2H3/b22-13-

InChI Key

DDWZAYUUGHAKEO-XKZIYDEJSA-N

SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl)SC3=N2)C

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl)/SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl)SC3=N2)C

Origin of Product

United States

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